REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([CH3:3])[CH3:2].[CH3:11][CH2:12]CCCC.C([Li])CCC.Cl[Sn](Cl)(Cl)Cl.FC(F)(F)CO.C[Si](C#C)(C)C.[F-].[K+]>ClC1C=CC=CC=1.O.C1COCC1>[CH2:11]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[OH:10])[CH3:12] |f:1.2,6.7|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)O
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Name
|
butyllithium hexane
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Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
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CCCCCC.C(CCC)[Li]
|
Name
|
SnCl4
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Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
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Cl[Sn](Cl)(Cl)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
|
0.53 mL
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Type
|
reactant
|
Smiles
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FC(CO)(F)F
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated at 110° C. for 3 h
|
Duration
|
3 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred for another 5 h
|
Duration
|
5 h
|
Type
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STIRRING
|
Details
|
the mixture was stirred for another hour
|
Type
|
CUSTOM
|
Details
|
After separation of the layers
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Type
|
WASH
|
Details
|
the organic layer was washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
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CONCENTRATION
|
Details
|
concentrated to about 20 to 25 mL
|
Type
|
CUSTOM
|
Details
|
was chromatographed
|
Type
|
ADDITION
|
Details
|
The fraction containing 2-isopropyl-6-vinylphenol
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 20 mL (but not
|
Type
|
CUSTOM
|
Details
|
completely dried)
|
Type
|
ADDITION
|
Details
|
It was diluted with EtOH (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated again to about 20 mL
|
Type
|
ADDITION
|
Details
|
A flask containing the EtOH solution (100 mL) of this vinyl phenol
|
Type
|
ADDITION
|
Details
|
was charged with hydrogen in the presence of Pd/C (300 mg)
|
Type
|
CUSTOM
|
Details
|
for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solid was removed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=CC=C1)C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |